N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azepane ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the azepane ring: The azepane ring can be synthesized via the reduction of azepanone derivatives or through ring-closing reactions involving appropriate precursors.
Coupling of the oxadiazole and azepane rings: This step involves the formation of a bond between the oxadiazole and azepane rings, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the prop-2-enamide group: The final step involves the acylation of the intermediate compound with acryloyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and oxadiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Amine derivatives or reduced oxadiazole rings.
Substitution: Various substituted amides or oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or antiviral agent due to the presence of the oxadiazole ring.
Materials Science: Its unique structure could be useful in the development of novel polymers or as a building block for advanced materials.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its diverse functional groups.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with microbial enzymes or receptors, inhibiting their function. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the azepane ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their antimicrobial properties.
Azepane derivatives: Compounds with azepane rings are often studied for their potential in medicinal chemistry.
Prop-2-enamide derivatives: These compounds are used in polymer chemistry and materials science.
Uniqueness
N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the combination of these three functional groups, which can provide a synergistic effect in its applications. The presence of both the oxadiazole and azepane rings in a single molecule is relatively rare and can lead to unique biological and chemical properties .
Properties
IUPAC Name |
N-ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-3-13(20)18(4-2)10-14(21)19-9-7-5-6-8-12(19)15-16-11-22-17-15/h3,11-12H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWASOBNVPFYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCCC1C2=NOC=N2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.